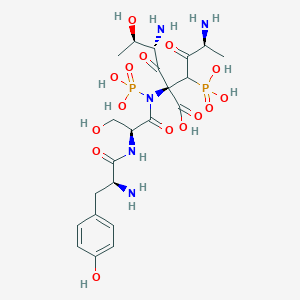
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-, commonly known as Lamivudine, is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become an important component of combination antiretroviral therapy (cART).
Mécanisme D'action
Lamivudine is a nucleoside analogue that is phosphorylated by cellular enzymes to its active triphosphate form. This form competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain, resulting in chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
Lamivudine has been shown to have a good safety profile, with few adverse effects reported. The most common side effects include headache, nausea, and diarrhea. Lamivudine has also been associated with the development of drug resistance, which can limit its effectiveness in long-term treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Lamivudine is widely available and relatively easy to synthesize, making it a useful tool for laboratory experiments. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo models. However, its specificity for reverse transcriptase can limit its usefulness in experiments that require inhibition of other enzymes.
Orientations Futures
There are several areas of future research for Lamivudine. One potential direction is the development of new analogues with improved antiviral activity and reduced toxicity. Another area of interest is the use of Lamivudine in combination with other antiviral drugs to improve treatment outcomes. Additionally, there is ongoing research into the use of Lamivudine for the prevention of mother-to-child transmission of HIV and the treatment of other viral infections, such as Epstein-Barr virus and herpes simplex virus.
Méthodes De Synthèse
The synthesis of Lamivudine involves the condensation of 2,3,5-tri-O-acetyl-D-ribose with 2-amino-6-chloropurine in the presence of trifluoroacetic acid to form 2,3,5-tri-O-acetyl-1-(2-amino-6-chloropurin-9-yl)-beta-D-ribofuranose. This intermediate is then treated with thionyl chloride to form the corresponding 2,3,5-tri-O-acetyl-1-(2-chloro-6-(chloromethyl)pyrimidin-4-yl)-beta-D-ribofuranose, which is then reacted with 1,3-oxathiolane-2-methanol in the presence of a base to yield Lamivudine.
Applications De Recherche Scientifique
Lamivudine has been extensively studied for its antiviral activity against HIV and HBV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. Lamivudine has been shown to reduce viral load, increase CD4 cell counts, and delay disease progression in HIV-infected individuals. In addition, Lamivudine has been found to be effective in the treatment of chronic hepatitis B, reducing viral replication and improving liver function.
Propriétés
Numéro CAS |
149819-73-8 |
|---|---|
Formule moléculaire |
C9H10ClN5O2S |
Poids moléculaire |
287.73 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m1/s1 |
Clé InChI |
ZQYFBYPPSPKXNN-UHNVWZDZSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Synonymes |
2-ACHMO-purine 2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine 2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine, (2S-trans)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)

